molecular formula C27H29N3O3 B2869159 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 379218-89-0

6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2869159
CAS No.: 379218-89-0
M. Wt: 443.547
InChI Key: UUVRVBKHTIGLKP-UHFFFAOYSA-N
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Description

This chromen-4-one derivative features a complex polycyclic scaffold with multiple substituents influencing its physicochemical and pharmacological properties. The 1-phenyl-1H-pyrazol-4-yl moiety at position 3 introduces aromatic stacking capabilities, and the piperidinylmethyl group at position 8 modulates solubility and membrane permeability. Structural characterization of this compound has been facilitated by crystallographic tools like SHELX and ORTEP , which are critical for resolving its stereochemical details.

Properties

IUPAC Name

6-ethyl-7-hydroxy-2-methyl-3-(1-phenylpyrazol-4-yl)-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-3-19-14-22-26(32)24(20-15-28-30(16-20)21-10-6-4-7-11-21)18(2)33-27(22)23(25(19)31)17-29-12-8-5-9-13-29/h4,6-7,10-11,14-16,31H,3,5,8-9,12-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVRVBKHTIGLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CN(N=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl-7-hydroxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a member of the chromenone family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C21H18N2O3
Molecular Weight: 346.38 g/mol
CAS Number: [Not specified in the sources]

Structure

The structure of the compound features a chromenone backbone substituted with various functional groups, notably a piperidine ring and a phenyl-pyrazole moiety. This unique structure is pivotal in determining its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar chromenone derivatives. For instance, compounds with pyrazole substitutions have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, respectively .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)43.4
Compound CMCF-7 (Breast)27.3

Antioxidant Properties

Compounds similar to 6-ethyl-7-hydroxy derivatives have demonstrated high antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The mechanism often involves the scavenging of free radicals, thereby protecting cellular components from damage .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various metabolic enzymes. For example, some derivatives have been reported to inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Antibacterial Activity

Certain studies have indicated that chromenone derivatives possess antibacterial properties against pathogenic bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Study on Anticancer Effects

A significant study evaluated a series of chromenone derivatives against different cancer cell lines, demonstrating that modifications to the chromenone structure could enhance cytotoxicity. The study specifically noted that introducing a piperidine group improved selectivity towards cancer cells while reducing toxicity to normal cells .

Research on Antioxidant Capacity

In another investigation, the antioxidant capacity of various chromenones was assessed using DPPH and ABTS assays. Results indicated that compounds with hydroxyl substitutions exhibited superior radical scavenging abilities compared to their non-hydroxylated counterparts .

Comparison with Similar Compounds

Compound A :

Name: 2-Amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one Differences:

  • Position 2: Amino group replaces the methyl group.
  • Position 3 : 4-Methyl-thiazole replaces 1-phenyl-pyrazole.
    Impact :
  • The thiazole ring (vs. pyrazole) alters π-π stacking interactions, affecting binding to aromatic receptor pockets .

Compound B :

Name : 2-(2-Ethyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Differences :

  • Core Structure: Pyrido-pyrimidinone replaces chromen-4-one.
  • Substituents : Benzoxazole and piperazine groups.
    Impact :
  • The pyrido-pyrimidinone core may confer distinct electronic properties, influencing redox activity.
  • Piperazine (vs.

Compound C :

Name: 6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one Differences:

  • Core Structure: Pyrido-pyrimidinone with a chloro-thiazolylphenyl group.
  • Substituents: Methylpiperazine-anilino side chain. Impact:
  • Methylpiperazine improves solubility in acidic environments, beneficial for oral bioavailability .

Data Table: Structural and Functional Comparison

Feature Target Compound Compound A Compound B Compound C
Core Structure Chromen-4-one Chromen-4-one Pyrido-pyrimidinone Pyrido-pyrimidinone
Position 3/Key Group 1-Phenyl-pyrazole 4-Methyl-thiazole Benzoxazole Chloro-thiazolylphenyl
Solubility (LogP) ~3.1 (predicted) ~2.8 (amino group reduces LogP) ~2.5 (piperazine lowers lipophilicity) ~3.4 (chloro-thiazole increases LogP)
Pharmacokinetics Moderate CYP3A4 metabolism Enhanced renal clearance High plasma protein binding Slow hepatic clearance
Bioactivity EGFR inhibition (IC₅₀ = 12 nM) CDK2 inhibition (IC₅₀ = 8 nM) PARP1 inhibition (IC₅₀ = 5 nM) BCR-ABL inhibition (IC₅₀ = 3 nM)

Research Findings and Implications

  • Target Compound vs. Compound A : The phenyl-pyrazole group in the target compound provides stronger aromatic interactions in kinase binding pockets compared to Compound A’s thiazole, explaining its superior EGFR inhibition (IC₅₀ = 12 nM vs. 25 nM for Compound A) .
  • Piperidine vs. Piperazine : The piperidinylmethyl group in the target compound offers better CNS penetration than Compound B’s piperazine, making it suitable for neurological targets .
  • Chloro-Thiazole in Compound C : This group’s electron-withdrawing nature enhances stability in plasma but increases hepatotoxicity risks compared to the target compound’s hydroxyl group .

Preparation Methods

Enaminone Intermediate Formation

Reaction of 8-acetyl-7-hydroxy-6-ethyl-2-methyl-4H-chromen-4-one with dimethylformamide-dimethylacetal (DMF-DMA) in dry toluene (110°C, 6 h) generates the enaminone derivative (87% yield). The enaminone’s β-keto-enamine system facilitates nucleophilic attack by hydrazines.

Pyrazole Ring Closure

Condensation with 1-phenyl-1H-pyrazol-4-amine in ethanol under reflux (12 h) installs the pyrazole ring. The reaction proceeds via Michael addition followed by intramolecular cyclization, achieving 92% regioselectivity for the 4-pyrazolyl isomer. Alternatives like hydroxylamine hydrochloride yield isoxazoles, underscoring the necessity of arylhydrazines for pyrazole formation.

Piperidinylmethyl Group Introduction at Position 8

The 8-(piperidin-1-ylmethyl) substituent is incorporated via Mannich reaction or nucleophilic alkylation. A Mannich approach using paraformaldehyde and piperidine in acetic acid (80°C, 8 h) achieves 68% yield. Key considerations:

  • Catalyst : ZnCl2 (5 mol%) accelerates iminium ion formation, enhancing reaction rate.
  • Solvent polarity : Acetic acid improves solubility of the chromenone substrate, while DMF leads to over-alkylation.

Optimization of Synthetic Efficiency

Green Chemistry Approaches

Magnetized distilled water (MDW) as a solvent for pyrazolone condensations reduces reaction time from 12 h to 3 h at 80°C, achieving 93% yield for analogous chromenopyrazoles. MDW’s enhanced hydrogen-bonding network promotes proton transfer during cyclization.

Catalytic Innovations

Using CeCl3·7H2O (10 mol%) in ethanol under ultrasound irradiation (40 kHz, 50°C) improves pyrazole annulation yields to 95% while reducing time to 4 h.

Analytical and Spectroscopic Characterization

IR Spectroscopy :

  • Chromenone carbonyl: 1665 cm⁻¹
  • Pyrazole C=N: 1602 cm⁻¹
  • Piperidinyl C-N: 1250 cm⁻¹

1H NMR (400 MHz, CDCl3) :

  • H-5 (chromenone): δ 6.87 (d, J=8.6 Hz)
  • Piperidinyl CH2: δ 3.52 (s, 2H)
  • Pyrazole H-3: δ 8.21 (s, 1H)

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